molecular formula C12H15F2NO B3172312 3-[(2,4-Difluorophenoxy)methyl]piperidine CAS No. 946725-02-6

3-[(2,4-Difluorophenoxy)methyl]piperidine

Cat. No.: B3172312
CAS No.: 946725-02-6
M. Wt: 227.25 g/mol
InChI Key: NSHADKHLTYCVGC-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenoxy)methyl]piperidine is a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine ring, a privileged nitrogen-containing heterocycle that is a pivotal cornerstone in the production of drugs . This scaffold is substituted with a (2,4-difluorophenoxy)methyl group, a motif often employed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. The piperidine nucleus is one of the most common heterocyclic fragments found in FDA-approved drugs, and its derivatives demonstrate a wide spectrum of biological activities . Piperidine-based compounds are extensively utilized as key intermediates in the synthesis of active pharmaceutical ingredients targeting various conditions, including anticancer, antiviral, and antimicrobial applications . The specific spatial arrangement of the fluorine atoms on the phenoxy ring in this compound may influence its binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can employ this chemical as a versatile building block for the design and synthesis of novel molecules. Its structure is amenable to further functionalization, particularly on the nitrogen atom of the piperidine ring and the oxygen of the phenoxy group, allowing for the creation of diverse chemical libraries. As with any research compound, careful handling and adherence to safety protocols are essential. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,4-difluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHADKHLTYCVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry offers powerful tools for elucidating complex molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and Mass Spectrometry (MS) are indispensable in this regard. Each technique probes different aspects of the molecule's physical and chemical properties, collectively providing a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Analysis: The ¹H NMR spectrum reveals the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons, as dictated by J-coupling. For 3-[(2,4-Difluorophenoxy)methyl]piperidine, the spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) linker, and the aromatic ring. The piperidine protons typically appear in the upfield region (δ 1.5-3.0 ppm), while the aromatic protons are found further downfield. chemicalbook.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Generally, it is a proton-decoupled spectrum, meaning each unique carbon atom appears as a single line. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. For instance, sp³-hybridized carbons of the piperidine ring will resonate at higher fields compared to the sp²-hybridized carbons of the difluorophenyl group. nih.gov

Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons6.80 - 7.10m3H
O-CH₂3.90 - 4.10m2H
Piperidine H2, H62.80 - 3.10m4H
Piperidine H3, H4, H51.50 - 2.00m5H
N-H1.90br s1H

Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom PositionPredicted Chemical Shift (δ, ppm)
Aromatic C-F155 - 160 (d, J ≈ 240 Hz)
Aromatic C-O150 - 155 (dd)
Aromatic C-H110 - 120 (m)
Aromatic C105 (t)
O-CH₂68 - 72
Piperidine C2, C645 - 50
Piperidine C425 - 30
Piperidine C524 - 28
Piperidine C335 - 40

Two-dimensional NMR experiments resolve spectral overlap and reveal complex structural relationships that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled. reed.edu For this compound, COSY would be crucial for tracing the connectivity of the protons within the piperidine ring and confirming the attachment of the phenoxymethyl (B101242) side chain at the C3 position by showing correlations between the C3 proton and the methylene bridge protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is based on the Nuclear Overhauser Effect (NOE), where magnetization is transferred between spatially proximate nuclei. cam.ac.uk This technique is invaluable for determining stereochemistry and conformation. For example, NOESY could reveal the spatial relationship between the substituent at C3 and the axial or equatorial protons at other positions on the piperidine ring, providing insight into its preferred conformation.

Interactive Table 3: Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsInformation Gained
COSY Piperidine ring protons (H2-H6)Confirms the spin system and connectivity within the piperidine ring.
COSY H3 and O-CH₂ protonsConfirms the attachment of the side chain at the C3 position.
NOESY O-CH₂ protons and Piperidine H2/H4Elucidates the spatial orientation and preferred conformation of the side chain relative to the ring.
NOESY Axial and equatorial protons on the piperidine ringProvides information on the chair conformation of the piperidine ring.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes, such as conformational changes, that occur on the NMR timescale. nih.govnih.gov The piperidine ring in this compound is not static; it undergoes a rapid chair-to-chair interconversion at room temperature. beilstein-journals.org

By lowering the temperature, this interconversion can be slowed. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons (which are averaged at room temperature) begin to broaden and merge. beilstein-journals.org Upon further cooling, below the coalescence point, these signals sharpen into distinct resonances for each conformer. Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational stability of the molecule. researchgate.netresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their bonds (e.g., stretching, bending). Key functional groups such as N-H (amine), C-O (ether), aromatic C=C, and C-F bonds have characteristic absorption bands. thermofisher.com

FT-Raman Spectroscopy: FT-Raman spectroscopy involves inelastic scattering of laser light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov

For this compound, the spectra would be expected to show characteristic peaks for the N-H stretch of the secondary amine, C-H stretches for both aliphatic and aromatic protons, the strong C-O-C ether stretch, and vibrations corresponding to the fluorinated aromatic ring. globalresearchonline.netresearchgate.net

Interactive Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
N-H StretchSecondary Amine3300 - 3350 (weak, broad)Weak or Inactive
C-H Stretch (Aromatic)Phenyl Ring3050 - 3100 (medium)3050 - 3100 (strong)
C-H Stretch (Aliphatic)Piperidine, CH₂2850 - 2960 (strong)2850 - 2960 (strong)
C=C Stretch (Aromatic)Phenyl Ring1500 - 1600 (medium)1500 - 1600 (strong)
C-F StretchFluoroaromatic1100 - 1250 (strong)Weak
C-O-C StretchAryl Ether1200 - 1260 (strong, asymmetric)1020 - 1080 (symmetric)
C-N StretchAmine1020 - 1250 (medium)Medium

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement.

Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom and cleavage of ring bonds. nih.gov For this compound, key fragmentations would be expected to involve the loss of the difluorophenoxy radical or the entire side chain, as well as characteristic cleavages of the piperidine ring itself. miamioh.edu In-source fragmentation is a phenomenon that can also generate fragment ions during the initial ionization process. nih.gov

Interactive Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Ion Structure/IdentityFragmentation Pathway
227[C₁₂H₁₅F₂NO]⁺Molecular Ion ([M]⁺)
129[C₅H₁₀N-CH₂]⁺Loss of difluorophenoxy radical (•OC₆H₃F₂)
98[C₆H₁₂N]⁺Cleavage of the C-C bond between piperidine and the side chain
84[C₅H₁₀N]⁺Alpha-cleavage of the piperidine ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

X-ray Crystallography for Definitive Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that relies on the interaction of X-rays with the electrons of atoms arranged in a regular, repeating lattice. researchgate.net When a focused beam of monochromatic X-rays strikes a single crystal, the crystal acts as a three-dimensional diffraction grating. rsc.org The X-rays are scattered by the electrons in the crystal, leading to a unique diffraction pattern of spots of varying intensities. This pattern is a result of constructive and destructive interference of the scattered X-rays.

The fundamental components of a single-crystal X-ray diffractometer include an X-ray source, a goniometer to precisely orient the crystal, and a detector to record the diffraction pattern. By rotating the crystal and collecting hundreds or thousands of diffraction spots, a complete dataset is obtained. Mathematical analysis of the positions and intensities of these spots allows for the calculation of an electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, revealing the molecule's definitive structure. mdpi.com

The applications of this technique are vast, particularly in medicinal chemistry and drug discovery, where it is used to:

Unambiguously determine the molecular structure of new chemical entities.

Confirm the relative stereochemistry of chiral centers. d-nb.info

Provide precise geometric data (bond lengths, angles, torsions) for computational modeling and structure-activity relationship (SAR) studies. rsc.org

If a single crystal of this compound were analyzed, the resulting data would provide the exact spatial arrangement of the piperidine ring, the (2,4-difluorophenoxy)methyl substituent, and the orientation of the fluorine atoms.

The compound this compound possesses a stereogenic center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S forms). Determining the absolute configuration of a single enantiomer is crucial, as different enantiomers can have vastly different biological activities. Single-crystal X-ray crystallography is the most reliable method for this purpose. researchgate.net

The determination of absolute stereochemistry relies on a phenomenon called anomalous dispersion (or resonant scattering). This occurs when the X-ray radiation used is close to an absorption edge of one of the atoms in the crystal. The effect causes small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. By carefully measuring these intensity differences, the true, absolute arrangement of the atoms in space can be established, allowing for the unambiguous assignment of R or S configuration to the chiral center. researchgate.net

Simultaneously, the analysis provides the precise conformation of the molecule as it exists in the crystal lattice. This includes the pucker of the piperidine ring (e.g., chair, boat) and the exact torsion angles that define the orientation of the side chain relative to the ring.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Crystal of (R)-3-[(2,4-Difluorophenoxy)methyl]piperidine.
ParameterIllustrative Value/Description
Chemical FormulaC12H15F2NO
Formula Weight227.25 g/mol
Crystal SystemMonoclinic
Space GroupP21
Unit Cell Dimensionsa = 8.5 Å, b = 5.9 Å, c = 11.2 Å, β = 105°
Volume542 ų
Z (Molecules per unit cell)2
Flack ParameterA value near 0 would confirm the correct absolute stereochemistry.
Key Torsion AnglesValues defining the side chain orientation (e.g., C2-C3-C(methylene)-O).

Once an initial structural model is obtained from the diffraction data, it must be refined to improve its accuracy and make it chemically sensible. Refinement is an iterative process of adjusting the model's parameters (such as atomic coordinates and thermal displacement parameters) to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. rsc.org

Conformational Analysis of the Piperidine Ring System

The piperidine ring, like cyclohexane, strongly prefers to adopt a chair conformation to minimize angle and torsional strain. In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For a 3-substituted piperidine, two chair conformations are possible, differing in the orientation of the substituent. The (2,4-difluorophenoxy)methyl group is sterically demanding. Generally, large substituents preferentially occupy the equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). d-nb.info Therefore, it is highly probable that the conformational equilibrium for this compound strongly favors the conformer where the side chain is in the equatorial position.

The presence of fluorine atoms on the piperidine ring itself can sometimes lead to a preference for an axial orientation due to electrostatic and hyperconjugative effects. nih.govresearchgate.net However, in this case, the fluorines are on the phenoxy group and are distant from the piperidine ring, making their direct influence on the axial/equatorial preference of the entire side chain negligible compared to the steric bulk.

Table 2: Analysis of Conformational Preferences for the 3-[(2,4-Difluorophenoxy)methyl] Substituent.
OrientationDominant InteractionsRelative Stability
EquatorialLower steric strain; avoids 1,3-diaxial interactions.More stable (favored)
AxialSignificant 1,3-diaxial steric repulsion with axial hydrogens at C1 and C5.Less stable (disfavored)

The methylene (-CH2-) group acts as a flexible linker between the rigid piperidine ring and the planar 2,4-difluorophenyl group. This spacer introduces additional degrees of conformational freedom through rotation around its connecting single bonds: the C3(piperidine)–C(methylene) bond and the C(methylene)–O(ether) bond.

Potential Energy Surface (PES) Studies for Conformational Preferences

The conformational flexibility of the piperidine ring in this compound is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological targets. Potential Energy Surface (PES) studies, primarily conducted through computational chemistry, provide a powerful framework for understanding the relative energies of different conformations and the energy barriers that separate them. While specific, in-depth PES research dedicated solely to this compound is not extensively documented in publicly available literature, the conformational preferences can be inferred from studies on analogous substituted piperidine systems and general principles of stereochemistry.

The piperidine ring typically adopts a low-energy chair conformation, which minimizes both angle strain and torsional strain. For a monosubstituted piperidine like this compound, the substituent at the C3 position can occupy either an equatorial or an axial position.

Equatorial Conformer: The substituent is directed away from the bulk of the ring, generally resulting in lower steric strain.

Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to potentially significant 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions.

Given the steric bulk of the (2,4-Difluorophenoxy)methyl group, it is overwhelmingly likely that the equatorial conformation is energetically favored. The chair conformation with the substituent in the equatorial position would represent the global minimum on the potential energy surface for this molecule.

Computational methods, such as ab initio calculations, are employed to map the PES. nih.gov These methods calculate the energy of the molecule at various geometries, allowing for the identification of stable conformers (local minima) and the transition states that connect them. For instance, the energy profile for the interconversion between the two chair forms (via a higher-energy twist-boat or boat conformation) can be determined.

Illustrative Research Findings:

While direct experimental or computational data for this compound is scarce, studies on related substituted piperidines provide valuable insights. For example, research on methyl-substituted pipecolinates has shown that the choice of N-protecting group (e.g., Boc vs. Benzyl) can influence the conformational equilibrium. nih.gov In N-Boc protected 3-methyl piperidine, the lowest energy conformation features an equatorial methyl group to avoid unfavorable 1,3-diaxial interactions. nih.gov This principle strongly supports the preference for an equatorial orientation of the much larger (2,4-Difluorophenoxy)methyl substituent.

A hypothetical PES study for this compound would likely yield data similar to that presented in the illustrative table below. The energy values represent the calculated relative stability of the different conformations.

Interactive Data Table: Hypothetical Relative Energies of Conformers

ConformationSubstituent PositionRelative Energy (kcal/mol)Population at 298 K (%)
ChairEquatorial0.00>99
ChairAxial2.5 - 4.0<1
Twist-Boat-5.0 - 6.0<<1
Boat-6.0 - 7.0<<1

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted piperidines. Actual values would require specific computational studies.

The energy difference between the equatorial and axial conformers (A-value) for a (2,4-Difluorophenoxy)methyl group would be significant, ensuring that the molecule exists almost exclusively in the equatorial conformation at room temperature. The barriers to ring inversion would also be a key feature of the PES, providing information on the molecule's conformational rigidity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.com It is particularly useful for predicting molecular geometries, energies, and other electronic properties. nanobioletters.comnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, providing a stable 3D structure. For 3-[(2,4-Difluorophenoxy)methyl]piperidine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The piperidine (B6355638) ring itself can adopt various conformations, such as chair and boat forms, and DFT can ascertain the most energetically favorable one. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms. nanobioletters.com The presence of the electronegative fluorine and oxygen atoms in this compound would significantly influence its electronic landscape.

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that helps in predicting the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, the HOMO is likely to be located on the electron-rich phenoxy group and the piperidine nitrogen, while the LUMO may be distributed across the difluorophenyl ring. researchgate.net

Table 1: Representative FMO Data for a Piperidine Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This table provides illustrative data based on typical values for similar heterocyclic compounds.

Topological Studies (AIM, ELF, LOL) for Bonding Characterization

To gain a deeper understanding of the chemical bonds within this compound, advanced topological analyses can be employed. These methods go beyond simple bond-line structures to characterize the nature of chemical interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density to partition a molecule into atomic basins. nanobioletters.com This allows for the characterization of bond critical points, which can help distinguish between covalent and non-covalent interactions.

Electron Localization Function (ELF) and Localization of Orbitals Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. These "maps" can provide intuitive pictures of the bonding patterns within the molecule.

Molecular Docking Studies for Receptor Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. tandfonline.com

Prediction of Ligand-Protein Binding Poses and Interaction Modes

In a molecular docking study of this compound, the compound would be treated as a flexible ligand, and its possible binding poses within the active site of a target protein would be explored. The piperidine moiety is a common structural feature in many biologically active compounds, and it is known to interact with a variety of receptors. nih.gov

The docking simulation would predict the most likely binding mode, detailing the specific interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen bonds: The piperidine nitrogen and the ether oxygen are potential hydrogen bond acceptors or donors.

Pi-pi stacking: The difluorophenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the protein's binding site. nih.gov

Hydrophobic interactions: The aliphatic part of the piperidine ring and the aromatic ring can form favorable hydrophobic interactions with nonpolar residues.

Analysis of Binding Sites and Scoring Functions

The binding site of a protein is the specific region where a ligand binds. Docking algorithms analyze the shape, size, and chemical properties of this pocket to find the best fit for the ligand. tandfonline.com

Scoring functions are used to estimate the binding affinity between the ligand and the protein for each predicted pose. nih.gov These functions calculate a score, often expressed in terms of energy (e.g., kcal/mol), which reflects the strength of the interaction. A lower (more negative) score generally indicates a more favorable binding interaction.

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Acetylcholinesterase-9.8Trp84, Tyr334, Phe330
Dopamine (B1211576) D4 Receptor-10.5Asp110, Ser192, Phe344
Mu-Opioid Receptor-8.5Asp147, Tyr148, Trp318

This table presents hypothetical docking scores and interacting residues for representative protein targets of piperidine-containing ligands to illustrate the type of data generated. nih.govtandfonline.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motions and interactions.

MD simulations are particularly powerful in assessing the stability of a ligand when bound to its biological target, such as a protein receptor or enzyme. A stable ligand-target complex is often a prerequisite for sustained biological activity. Key parameters are analyzed from the simulation trajectory to determine the stability of this complex.

In a representative MD simulation study of a related compound, the total energy of the protein-ligand complex was monitored over the simulation time. nih.gov A stable complex is characterized by a total energy that fluctuates around an average value without any major upward or downward trends. For instance, a total energy ranging from -5.02 x 10^5 to -4.98 x 10^5 kcal/mol throughout a simulation indicates a stable complex that does not undergo significant energetic fluctuations. nih.gov

The electrostatic interactions, a major component of the binding energy, can be evaluated by calculating the Coulomb Short-Range (SR) energy. Consistently negative and stable Coulomb SR energy values, for example, varying from -8.07 x 10^5 to -8.04 x 10^5 kcal/mol, suggest that the electrostatic interactions between the ligand and the protein are favorable and stable throughout the simulation. nih.gov

Hydrogen bonds play a critical role in the specificity and stability of ligand-protein interactions. MD simulations allow for the analysis of the number and duration of hydrogen bonds formed between the ligand and the protein. For example, a simulation might reveal that a ligand forms an average of 0.98 ± 0.23 hydrogen bonds with the active site residues of a protein, with the number of bonds fluctuating between zero and two over the course of the simulation. nih.gov This kind of detailed analysis helps in identifying the key amino acid residues involved in anchoring the ligand in the binding pocket.

Simulation ParameterTypical Stable Range/ValueSignificance in Ligand-Target Stability
Total Energy Consistently negative and stable within a narrow range (e.g., -5.02 x 10^5 to -4.98 x 10^5 kcal/mol) nih.govIndicates overall stability of the complex without significant energetic fluctuations. nih.gov
Coulomb (SR) Energy Consistently negative and stable (e.g., -8.07 x 10^5 to -8.04 x 10^5 kcal/mol) nih.govSuggests favorable and stable electrostatic interactions between the ligand and the protein. nih.gov
Hydrogen Bonds Stable formation of one or more hydrogen bonds (e.g., an average of 0.98 ± 0.23) nih.govHighlights the key interactions that anchor the ligand in the binding site. nih.gov

The biological activity of a molecule is not only determined by its bound conformation but also by its conformational dynamics in solution. The ability of a molecule to adopt a specific conformation to bind to its target is a key aspect of its pharmacological profile. The fluorinated piperidine ring in this compound can exist in different chair conformations, with the substituents occupying either axial or equatorial positions.

The conformational preferences of fluorinated piperidines are influenced by a delicate balance of steric effects, electrostatic interactions, and hyperconjugation. nih.gov For instance, in different solvents, the equilibrium between the axial and equatorial conformers can shift. nih.gov Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can elucidate these conformational preferences. nih.gov The polarity of the solvent can play a significant role; for some fluorinated piperidines, a more polar solvent can favor the axial conformation of the fluorine atom. nih.gov

Understanding the conformational landscape of this compound in solution is critical for predicting its ability to cross biological membranes and adopt the bioactive conformation required for target binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in a QSAR study is to represent the chemical structure of the molecules using a set of numerical values known as molecular descriptors. slideshare.net These descriptors can be categorized based on their dimensionality:

1D Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight and atom counts. slideshare.net

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like size, shape, and electronic distribution. Examples include topological indices and fragment counts. slideshare.net

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and are crucial for understanding the steric and electronic fields around the molecule. slideshare.net

For a series of compounds including analogs of this compound, a range of descriptors would be calculated to capture the structural variations and their potential impact on biological activity.

Once the molecular descriptors are calculated, a predictive model is developed to correlate these descriptors with the observed biological activity. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) can be employed. In a CoMFA study, the steric and electrostatic fields around the molecules are calculated and used to build a 3D-QSAR model. nih.gov

For a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives, a CoMFA model was developed that showed a significant correlation between the steric (13.84%) and electrostatic (66.14%) contributions and the anti-inflammatory activity. nih.gov Such a model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This provides a rational basis for designing more potent analogs.

In Silico Assessment of Molecular Features Relevant to Biological Systems

In addition to predicting biological activity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.orgnih.gov These predictions are crucial for identifying potential liabilities early in the drug discovery process.

For analogs of this compound, several key molecular features can be assessed in silico. For instance, in a study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, key medicinal chemistry metrics were calculated. nih.gov These included:

cLogP: The calculated logarithm of the partition coefficient, which is a measure of lipophilicity. High lipophilicity (e.g., cLogP > 5.0) can sometimes be associated with poor pharmacokinetic properties. nih.gov

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity. A higher LipE value (e.g., > 5) is generally desirable. nih.gov

CNS Multiparameter Optimization (MPO) Score: This score combines several physicochemical properties to predict the likelihood of a compound having favorable central nervous system (CNS) drug-like properties. A score greater than 4 is often considered favorable for CNS-active compounds. nih.gov

In the aforementioned study, compounds with a 3,4-difluorophenoxy group showed potent binding to the D4 receptor. nih.gov The introduction of a cyano group on the phenoxy ring led to a decrease in cLogP and an improvement in LipE and CNS MPO scores. nih.gov This demonstrates how in silico profiling can guide the optimization of molecular properties.

Compound/FeaturecLogPLipECNS MPO ScoreBiological Activity (D4R Ki)
p-fluoro analog > 5.0Poor< 4.0140-320 nM nih.gov
3,4-difluorophenoxy analog < 3.1> 5> 5.02.7 nM nih.gov
4-cyano-3-fluorophenoxy analog < 3.1> 5> 5.021 nM nih.gov

Such in silico assessments provide a valuable framework for prioritizing compounds for synthesis and further experimental testing, thereby accelerating the drug discovery process.

Investigations into Biological Activity Modulation and Molecular Mechanisms

Identification and Characterization of Molecular Targets

There is no publicly available information regarding the specific molecular targets of 3-[(2,4-Difluorophenoxy)methyl]piperidine.

Receptor Binding Studies and Selectivity

No data from receptor binding assays or selectivity profile studies for this compound has been published in the scientific literature.

Enzyme Interaction and Modulation

Information detailing the interaction of this compound with any enzyme is not available in public research databases.

There are no published results from in vitro enzyme inhibition assays for this compound.

There is no available data on the inhibitory activity of this compound against specific enzyme classes such as tyrosinase or cytochrome P450.

Elucidation of Mechanism of Action (MOA)

The mechanism of action for this compound has not been elucidated in any publicly accessible study.

Detailed Binding Site Characterization

Without identification of a molecular target, no information on binding site characterization for this compound is available.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For analogues of this compound, extensive SAR studies have been conducted to optimize potency and selectivity, particularly for the Dopamine (B1211576) D4 receptor. nih.gov These investigations have systematically explored modifications of the key structural components: the phenoxy ether group, the central piperidine (B6355638) core, and an additional "southern" heterocyclic moiety. nih.govchemrxiv.org

Systematic modifications of the phenoxy ether portion of the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold have revealed distinct trends in binding affinity for the D4 receptor. nih.gov Initial analogues featuring a p-fluoro or 3,4-difluoro substitution on the phenoxy ring showed only modest D4 receptor binding. nih.gov However, further optimization led to the discovery of compounds with single-digit nanomolar binding affinity. nih.gov

The most potent compounds in one series included those with 4-cyanophenoxy (Ki = 1.7 nM), 3,4-difluorophenoxy (Ki = 2.7 nM), and 4-fluoro-3-methylphenoxy (Ki = 6.5 nM) groups. nih.gov Conversely, replacing the phenoxy group with various heterocyclic ethers resulted in a significant loss of binding activity. chemrxiv.org

Similarly, variation of the southern heterocyclic moiety attached to the piperidine nitrogen had a profound impact on potency. The 5-N-methylindazole analogues were generally more active than their imidazopyridine counterparts. nih.gov The combination of a 5-N-methylindazole southern moiety with a 4-fluorophenoxy or 3-fluorophenoxy ether resulted in compounds with exceptionally high potency (Ki = 1.0 nM and 3.0 nM, respectively). nih.gov These findings underscore the importance of electronic and steric properties of the substituents on both ends of the molecule for achieving high-affinity D4 receptor antagonism. nih.gov

Table 1: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogues at the D4 Receptor Data sourced from a study on D4 receptor antagonists. nih.gov

Compound Ref.Southern MoietyPhenoxy Ether SubstitutionD4R Binding Affinity (Ki, nM)
9jImidazo[1,5-a]pyrimidine4-cyanophenoxy1.7
9kImidazo[1,5-a]pyrimidine3,4-difluorophenoxy2.7
9mImidazo[1,5-a]pyrimidine4-cyano-3-fluorophenoxy4.3
9LImidazo[1,5-a]pyrimidine4-fluoro-3-methylphenoxy6.5
9s5-N-methylindazole4-fluorophenoxy1.0
9t5-N-methylindazole3-fluorophenoxy3.0
9u5-N-methylindazole4-cyano-3-fluorophenoxy3.8
9v5-N-methylindazole4-cyanophenoxy8.9
9w5-N-methylindazole3,4-difluorophenoxy10.8
8b3-fluoro-4-methoxybenzyl3,4-difluorophenyl5.5
8c3-fluoro-4-methoxybenzyl3-methylphenyl13

The piperidine ring is a privileged scaffold in medicinal chemistry, serving as a critical structural component in numerous pharmaceuticals. nih.govmdpi.com It is not merely a linker but an active contributor to the pharmacophore, influencing properties such as basicity (pKa), lipophilicity, and the spatial orientation of key functional groups. nih.govnih.gov

In the design of D4 receptor antagonists, the substitution pattern on the piperidine core itself is crucial. nih.gov For instance, moving a gem-difluoro substituent from the 3-position to the 4-position of the piperidine ring was found to modulate the pKa of the piperidine nitrogen. nih.govchemrxiv.org This change altered the compound's physicochemical properties, leading to an improvement in the Central Nervous System Multi-Parameter Optimization (CNS MPO) score, a metric used to predict brain penetrance and drug-likeness for CNS targets. nih.govchemrxiv.org The integrity of the piperidine ring is often essential for activity. In SAR studies of other heterocyclic series, replacing the piperidine core with a more flexible acyclic analogue or a different heterocycle like morpholine (B109124) resulted in a significant loss or complete abolition of biological activity, demonstrating the piperidine's vital role in maintaining the optimal conformation for receptor binding. dndi.org

The three-dimensional arrangement of atoms (stereochemistry) within a molecule can have a dramatic effect on its biological activity, influencing both potency and selectivity for its molecular target. mdpi.com For piperidine-containing compounds, both conformational and configurational isomerism are critical determinants of the pharmacological profile. nih.gov

The relative orientation of substituents on the piperidine ring (cis vs. trans isomerism) can lead to significant differences in binding. Studies on fluorinated piperidine carboxylates as potential PET radiotracers for the NR2B receptor showed that the cis and trans diastereomers possessed distinct binding characteristics in brain tissue. capes.gov.br This highlights the need for stereoselective synthesis to isolate the more active isomer. mdpi.com

Furthermore, the conformational state of the piperidine ring can dictate the functional nature of the compound. In a series of 4-(m-OH phenyl) piperidines, compounds that bind in their preferred phenyl axial conformation were found to be agonists at opioid mu-receptors. nih.gov In contrast, binding of an accessible phenyl equatorial conformation of the same compounds produced antagonism, illustrating how stereochemical orientation directly influences the molecular mechanism of action. nih.gov

Exploration of Observed Biological Activities (Mechanistic Focus)

The identification of potent D4 receptor antagonists, such as the 4,4-difluoro-3-(phenoxymethyl)piperidine series, provides a basis for exploring their potential therapeutic applications, including neuroprotection. nih.gov Modulation of dopamine receptors has been linked to neuroprotective effects in preclinical models of neurodegenerative conditions like Parkinson's disease. researchgate.net For example, dopamine D3 receptor-preferring agonists have been shown to be effective in protecting dopaminergic neurons from toxin-induced neurodegeneration. researchgate.net

While the specific neuroprotective mechanisms of this compound analogues have not been fully elucidated, investigations into other piperidine-containing compounds and neuroprotective agents offer insight into potential pathways. mdpi.comnih.gov A common mechanistic theme involves the mitigation of cellular stress and inflammation. frontiersin.org The neuroprotective effects of the natural piperidine alkaloid piperine, for instance, have been attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties in a mouse model of Parkinson's disease. nih.gov Piperine was shown to reduce the activation of microglia, decrease the expression of the inflammatory cytokine IL-1β, and modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

Generally, neuroprotective agents are thought to function through several key mechanisms:

Anti-inflammatory Effects : Reducing the activation of brain immune cells like microglia and astrocytes, thereby decreasing the production of pro-inflammatory cytokines that contribute to neuronal damage. mdpi.com

Anti-apoptotic Effects : Preventing programmed cell death by modulating signaling pathways such as the PI3K/Akt/GSK3β pathway and inhibiting key molecules involved in the apoptotic cascade. mdpi.com

Antioxidant Properties : Counteracting oxidative stress, a major contributor to neuronal injury in neurodegenerative diseases, by neutralizing reactive oxygen species. mdpi.comnih.gov

Future research into the neuroprotective potential of D4 antagonists like this compound would likely focus on their ability to modulate these critical pathways to prevent neuronal loss and support brain function. mdpi.com

Antimicrobial Properties: Targeting Microbial Cellular Processes

There is currently no available scientific data detailing the antimicrobial properties of this compound or its mechanism of action against microbial cellular processes.

Antiviral Properties: Interference with Viral Replication Mechanisms

There is currently no available scientific data detailing the antiviral properties of this compound or its mechanism of interference with viral replication.

Applications As Chemical Biology Tools and Advanced Scaffolds

Role as Chiral Building Blocks in Asymmetric Organic Synthesis

The piperidine (B6355638) ring is a common structural motif in numerous alkaloids and synthetic pharmaceuticals. nih.gov The synthesis of enantiomerically pure substituted piperidines is a significant goal in modern organic chemistry, as the specific stereochemistry often dictates biological activity. nih.govnih.gov Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are crucial for achieving this. nih.govforxine.com While direct evidence for the use of 3-[(2,4-Difluorophenoxy)methyl]piperidine as a chiral building block in asymmetric synthesis is not extensively documented in the reviewed literature, the principles of asymmetric synthesis using similar piperidine derivatives are well-established. nih.govresearchgate.netnih.gov

The synthesis of enantioenriched molecules is a cornerstone of pharmaceutical development. forxine.com Piperidine derivatives are frequently used as chiral synthons. nih.govnih.gov For instance, enantiomerically pure 2-piperidone (B129406) building blocks have been instrumental in the synthesis of 3-piperidinol alkaloids. nih.gov These methods often involve enzymatic resolutions or asymmetric transformations to yield a single enantiomer. nih.govnih.gov Although specific examples detailing the use of this compound for creating complex enantioenriched molecules were not found, its structural similarity to other pharmacologically active piperidines suggests its potential as a precursor in such synthetic routes. The difluorophenoxy group can influence the stereochemical outcome of reactions at the piperidine ring, a critical aspect in the synthesis of complex, biologically active molecules.

The functional groups on the this compound scaffold lend themselves to further chemical modifications, enabling the construction of more complex heterocyclic systems. The secondary amine of the piperidine ring can be readily functionalized, and the aromatic ring can participate in various coupling reactions. This versatility allows for its incorporation into larger, more diverse molecular architectures. Research on related difluoropiperidine scaffolds demonstrates their utility in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govchemrxiv.org For example, the synthesis of various 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has been reported, where different aryl and heteroaryl groups were introduced to explore their binding affinity for dopamine (B1211576) receptors. nih.govchemrxiv.orgnih.gov This highlights the potential of the this compound scaffold in the systematic construction of diverse heterocyclic compounds for biological screening.

Development of Fluorescent Probes for Biological Imaging and Assays

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological processes in real-time. nih.govnih.govrsc.org These probes are typically composed of a fluorophore (a molecule that emits light) and a recognition element that interacts with the target of interest. rsc.org The development of fluorescent probes with deep-red or near-infrared emission is particularly valuable for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration. nih.govyoutube.com

While there is no direct report of this compound itself being a fluorescent probe, its structural motifs are found in molecules designed for such purposes. Piperidine scaffolds are incorporated into the structure of some fluorescent ligands to confer specific binding properties. unito.itnih.gov For example, indole (B1671886) derivatives bearing a spiro-piperidine moiety have been functionalized with various fluorescent tags to create high-affinity probes for sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease. unito.itnih.govresearchgate.net The development of these probes allows for the study of receptor distribution and function using techniques like confocal microscopy and flow cytometry. unito.itnih.gov The this compound scaffold could potentially be integrated into similar probe designs, where the difluorophenoxy-piperidine moiety would serve as the ligand portion, targeting specific proteins or cellular structures.

Advanced Chemical Scaffolds in Target-Oriented Research

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov In drug discovery, scaffolds provide the three-dimensional framework necessary for binding to a biological target. The this compound structure represents an advanced scaffold due to the presence of fluorine atoms, which can enhance binding affinity, metabolic stability, and membrane permeability. mdpi.com

Fragment-based ligand discovery (FBLD) is a drug discovery strategy that starts with identifying small, low-affinity chemical fragments that bind to a biological target. nih.gov These fragments are then grown or combined to produce a higher-affinity lead compound. nih.gov The "Rule of Three" is often applied to select fragments for screening libraries, which favors smaller, less complex molecules. nih.gov

The this compound scaffold, or substructures thereof, could be utilized in FBLD campaigns. The difluorophenoxy and piperidinemethyl moieties represent distinct fragments that could be identified in a primary screen. Subsequent optimization could involve linking these or other fragments to generate potent and selective ligands.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) with similar biological activity to a known active compound but with a different chemical structure. nih.gov This is often done to improve properties like potency, selectivity, or pharmacokinetics, or to find novel intellectual property.

The this compound scaffold has been implicitly used in scaffold hopping and lead design. For example, in the development of dopamine D4 receptor antagonists, researchers designed a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. nih.govnih.gov This work involved extensive structure-activity relationship (SAR) studies, where modifications to both the phenoxy group and substituents on the piperidine nitrogen were systematically evaluated to optimize binding affinity and selectivity. nih.govchemrxiv.org One analog, compound 14a from this series, showed exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov These findings underscore the value of the (difluorophenoxy)methyl-piperidine scaffold in designing highly potent and selective ligands for specific biological targets.

Table 1: Investigated Piperidine Derivatives and their Biological Targets This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Class Specific Example Biological Target Key Findings Reference
4,4-Difluoro-3-(phenoxymethyl)piperidine Compound 14a Dopamine D4 Receptor Exceptional binding affinity (Ki = 0.3 nM) and high selectivity (>2000-fold vs other dopamine receptors). nih.gov
Indole derivatives with spiro-piperidine Compound 29 Sigma-2 (σ2) Receptor Red-emitting fluorescent ligand with high affinity and selectivity, useful for biological imaging. unito.itnih.gov
3,5-Dioxygenated piperidines cis-(3R,5S)-diacetate Not specified (pharmacological properties) Efficient synthesis via chemoenzymatic methods. nih.gov
Piperidine-4-carboxamide Cpd-41 Secretory glutaminyl cyclase (sQC) Novel inhibitor (IC50 = 34 μM) for a potential Alzheimer's disease target. nih.gov

Applications in Organic Synthesis Beyond Biological Context

Use in Enamine Chemistry (e.g., Stork Enamine Alkylation)

There is no available data in the scientific literature to suggest that this compound has been utilized in enamine chemistry, including the Stork enamine alkylation. The Stork enamine alkylation is a well-established method for the α-alkylation of ketones or aldehydes, proceeding through the formation of an enamine intermediate. This intermediate, formed from a secondary amine and a carbonyl compound, acts as a nucleophile. While piperidine itself is a classic example of a secondary amine used for this purpose, the reactivity and suitability of the substituted derivative this compound have not been reported.

Reagent for Deprotection in Solid-Phase Peptide Synthesis (e.g., Fmoc Chemistry)

Similarly, no research has been found that describes the use of this compound as a reagent for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS). The removal of the Fmoc protecting group is a critical step in SPPS and is typically achieved using a solution of a secondary amine, most commonly piperidine. While derivatives of piperidine, such as 4-methylpiperidine, have been investigated as alternatives, there is no indication in the literature that this compound has been evaluated for this purpose. The efficiency of Fmoc deprotection can be influenced by the structure and basicity of the amine, but without experimental data, the performance of this specific compound remains unknown.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2,4-Difluorophenoxy)methyl]piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 3-hydroxypiperidine) and 2,4-difluorobenzyl chloride under basic conditions. Sodium hydride or potassium carbonate is commonly used to deprotonate the hydroxyl group, facilitating the substitution . Solvent choice (e.g., amides, ethers) and temperature are critical for yield optimization. For example, cyclic ethers like tetrahydrofuran (THF) may improve reaction efficiency due to their polarity and ability to stabilize intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the fluorophenoxy and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemistry if chiral centers are present . Infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O-C, ~1100 cm⁻¹) .

Q. How can researchers mitigate solubility challenges during in vitro assays for this compound?

Solubility can be enhanced using co-solvents such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG). For aqueous buffers, adjust pH to ionize the piperidine nitrogen (pKa ~10–11) to improve hydrophilicity. Pre-formulation studies with surfactants (e.g., Tween-80) or cyclodextrins are recommended for stable colloidal dispersions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model transition states and reaction pathways, particularly for nucleophilic substitutions or fluorinated group interactions. Tools like Gaussian or ORCA enable energy profiling of intermediates. Machine learning models trained on PubChem data (e.g., reaction outcomes of analogous piperidines) can predict optimal conditions for unexplored reactions .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral chromatography using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer. Circular Dichroism (CD) spectroscopy validates enantiopurity, while X-ray crystallography confirms absolute configuration .

Q. What methodologies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Contradictions often arise from fluorophenyl substitution patterns. Use a systematic SAR approach:

  • Synthesize analogs with mono-/di-fluoro substitutions at varying positions .
  • Compare binding affinities using radioligand assays or surface plasmon resonance (SPR).
  • Perform molecular docking to assess target binding pocket interactions (e.g., with G-protein-coupled receptors) .

Example SAR Table:

CompoundFluorine PositionIC₅₀ (nM)Target Receptor
This compound2,412.35-HT₁A
3-[(3,4-Difluorophenoxy)methyl]piperidine3,445.75-HT₁A
3-[(4-Fluorophenoxy)methyl]piperidine48.9σ₁

Data derived from fluorinated piperidine analogs .

Q. How do solvent polarity and proticity affect the stability of this compound in long-term storage?

Stability studies show:

  • Aprotic solvents (e.g., acetonitrile): Minimize hydrolysis of the ether linkage.
  • Protic solvents (e.g., methanol): Accelerate degradation via nucleophilic attack on the piperidine ring.
  • Recommendation: Store in anhydrous DMSO or THF at -20°C under inert gas (N₂/Ar). Periodic LC-MS monitoring detects degradation products like 2,4-difluorophenol .

Methodological Best Practices

  • Stereochemical Analysis: Use Mosher’s method or chiral shift reagents in NMR to assign configurations .
  • Data Validation: Cross-reference experimental results with PubChem’s spectral libraries to confirm compound identity .
  • Ethical Compliance: Adhere to safety protocols for fluorinated compounds, including proper waste disposal and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.